(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium
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Overview
Description
(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium is a complex organic compound characterized by its unique structural features It contains a chlorophenyl group, a dioxocyclohexyl ring, and a methylidene oxidoazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium typically involves multiple steps:
Formation of the Dioxocyclohexyl Ring: This step often starts with the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions to form the dioxocyclohexyl ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the dioxocyclohexyl intermediate in the presence of a Lewis acid catalyst.
Formation of the Methylidene Oxidoazanium Moiety: This involves the reaction of the intermediate with a suitable nitrogen source, such as a primary amine, under oxidative conditions to form the oxidoazanium group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxidoazanium moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dioxocyclohexyl ring or the chlorophenyl group, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism by which (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The oxidoazanium moiety is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity. The chlorophenyl group and dioxocyclohexyl ring contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-{[4-(4-fluorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium
- (E)-{[4-(4-bromophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium
- (E)-{[4-(4-methylphenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium
Uniqueness
Compared to its analogs, (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorophenyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-16(19)8-12-13(17)6-10(7-14(12)18)9-2-4-11(15)5-3-9/h2-5,8,10,12H,6-7H2,1H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMGAZCKQCSOT-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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